molecular formula C13H20N2O3 B1519205 tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate CAS No. 522602-43-3

tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate

Cat. No. B1519205
M. Wt: 252.31 g/mol
InChI Key: NWYCZXAEABZGLE-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate (TBAC) is a carbamate derivative of tert-butyl alcohol and is used in a variety of scientific research applications. TBAC is a highly versatile compound and is used in a wide range of biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Synthesis Techniques

  • Asymmetric Synthesis : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and similar derivatives have been synthesized via asymmetric Mannich reactions, highlighting its use in creating chiral amino carbonyl compounds. This process involves proline catalysis and emphasizes the importance of purification and safety in synthesis (Yang, Pan, & List, 2009) (Yang et al., 2009).

  • Chemoselective Transformations : Silyl carbamates, including those derived from tert-Butyl carbamates, have been used for the chemoselective transformation of amino protecting groups. These transformations are achieved through reactions with tert-butyldimethylsilane and Pd(OAc)2, demonstrating the utility of tert-Butyl carbamates in synthesizing N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990) (Sakaitani & Ohfune, 1990).

  • Radical Reactions and Substitutions : tert-Butyl phenylazocarboxylates, closely related to tert-Butyl carbamates, serve as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions for the modification of aromatic rings (Jasch, Höfling, & Heinrich, 2012) (Jasch et al., 2012).

  • Glycosylative Transcarbamylation : This method transforms tert-Butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates, showcasing its role in generating unnatural glycopeptide building blocks with good yield and tolerance to various protecting groups (Henry & Lineswala, 2007) (Henry & Lineswala, 2007).

Chemical Synthesis and Characterization

  • Metalation and Alkylation : Studies on tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have elucidated their capacity for undergoing metalation between nitrogen and silicon, leading to α-functionalized α-amino silanes. This highlights the compound's role in metalation and electrophile reactions (Sieburth, Somers, & O'hare, 1996) (Sieburth et al., 1996).

  • One-Pot Curtius Rearrangement : Tert-butyl carbamates have been synthesized through a one-pot Curtius rearrangement from carboxylic acids, demonstrating an efficient method for producing Boc-protected amines at low temperatures across a variety of substrates (Lebel & Leogane, 2005) (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-[3-(2-aminoethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-5-4-6-11(9-10)17-8-7-14/h4-6,9H,7-8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYCZXAEABZGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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